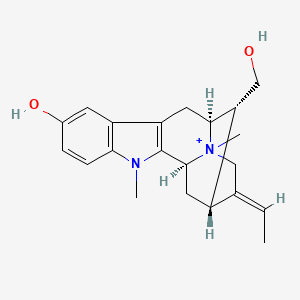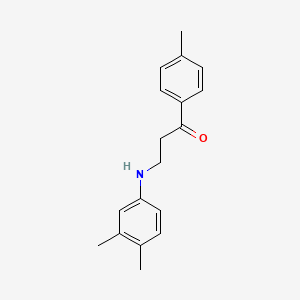![molecular formula C9H9ClN2O3S B3037261 1-[(4-chlorophenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one CAS No. 477850-51-4](/img/structure/B3037261.png)
1-[(4-chlorophenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one
Übersicht
Beschreibung
“1-[(4-chlorophenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one” is a chemical compound that belongs to the sulfonylpyrazole class. It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “1-[(4-chlorophenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one”, involves hydrazine-coupled pyrazoles . The structures of these synthesized compounds are verified using elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular formula of “1-[(4-chlorophenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one” is C9H9ClN2O3S. Its molecular weight is 260.7 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(4-chlorophenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one” include its molecular structure and weight. Detailed properties like melting point, boiling point, and density are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
- Medicinal Chemistry and Drug Development CSP exhibits anti-inflammatory and analgesic properties. Researchers have explored its potential as a scaffold for designing novel drugs targeting pain relief, inflammation, and related conditions.
- Anticancer Research CSP has been investigated for its antiproliferative effects against cancer cells. Researchers have explored its potential as a lead compound for developing new chemotherapeutic agents.
- Photodynamic Therapy (PDT) PDT is a treatment modality that uses light-activated compounds to selectively destroy cancer cellsCSP has been studied as a potential photosensitizer in PDT.
- Organocatalysis CSP has found applications in asymmetric organocatalysis. It serves as a chiral catalyst in various reactions, including Michael additions and aldol reactions.
- Materials Science Researchers have explored CSP as a building block for constructing functional materials. Its sulfone moiety can be modified to create polymers, nanoparticles, and other materials.
- Agrochemicals and Pest Control CSP has been investigated for its pesticidal properties. Its sulfonyl group may interfere with insect or pest physiology.
These applications highlight the versatility of CSP and its potential impact across diverse scientific domains. Keep in mind that ongoing research may uncover additional uses for this intriguing compound
Zukünftige Richtungen
The future directions for “1-[(4-chlorophenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one” could involve further exploration of its pharmacological effects, given that some pyrazole derivatives have shown potent antileishmanial and antimalarial activities . More research could also be conducted to understand its synthesis, chemical reactions, and mechanism of action in more detail.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)sulfonylpyrazolidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3S/c10-7-1-3-8(4-2-7)16(14,15)12-6-5-9(13)11-12/h1-4H,5-6H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCLMRDHFZIVOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=O)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801244798 | |
| Record name | 3-Pyrazolidinone, 1-[(4-chlorophenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801244798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chlorophenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one | |
CAS RN |
477850-51-4 | |
| Record name | 3-Pyrazolidinone, 1-[(4-chlorophenyl)sulfonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477850-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrazolidinone, 1-[(4-chlorophenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801244798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,9S)-4-(4-Methoxyphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B3037179.png)


![4-[(2-Chlorophenyl)sulfanyl]aniline](/img/structure/B3037187.png)

![2,3-Dihydro-1H-benzo[d]imidazole](/img/structure/B3037191.png)

![6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B3037194.png)



![1-[1,1'-Biphenyl]-4-yl-3-(4-ethylanilino)-1-propanone](/img/structure/B3037200.png)
![1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B3037201.png)